Ruboxistaurin

描述

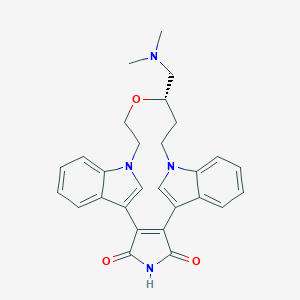

鲁泊斯他汀是一种合成化合物,属于双吲哚马来酰亚胺类。它主要以蛋白激酶C-β抑制剂的身份而闻名。 鲁泊斯他汀已被研究用于其潜在的治疗应用,特别是在治疗糖尿病性视网膜病变和其他糖尿病微血管并发症方面 .

准备方法

鲁泊斯他汀的合成涉及多个步骤:

L-2-脱氧核糖1-氰基-3,4-二苯甲酸酯的制备: 然后进行脱保护以得到1-氰基L-2-脱氧核糖。

氧化裂解: 下一步涉及氧化裂解,生成(S)-4-羟基-2-(2-羟基乙氧基)丁腈。

转化为甲磺酸酯: 该中间体然后转化为(S)-3-氰基-3-(2-甲磺酰氧基乙氧基)丙酯。

与1-取代-3,4-双(3-吲哚基)马来酰亚胺偶联: 此步骤导致形成9H,18H-5,21:12,17-二甲撑二苯并[e,k]吡咯并[3,4-h][1,4,13]氧杂二氮杂环十六碳烯-18,20(19H)-二酮,6,7,10,11-四氢-19-取代-9(S)-氰基。

甲基化和脱保护: 最后一步涉及胺基的甲基化和脱保护,形成鲁泊斯他汀.

化学反应分析

科学研究应用

Diabetic Retinopathy

Diabetic retinopathy is a significant complication of diabetes characterized by damage to the retinal blood vessels. Ruboxistaurin has been investigated as a treatment option for both non-proliferative and proliferative stages of DR.

- Phase III Trials : In a notable study (PKC-DRS2), this compound was evaluated over three years in patients with moderate to severe DR. The results indicated that patients receiving this compound had a significantly reduced risk of sustained vision loss compared to those on placebo, highlighting its potential as a protective agent against vision deterioration .

- Mechanism of Action : By inhibiting PKCβ, this compound may reduce vascular leakage and neovascularization, which are critical in the progression of DR . This inhibition helps maintain the integrity of the blood-retinal barrier.

Diabetic Macular Edema

Diabetic macular edema is a condition where fluid accumulates in the macula, leading to vision impairment. This compound's effects on DME have also been extensively studied.

- Efficacy Studies : In trials involving 686 patients with DME, this compound demonstrated a reduction in the progression of DME when compared to placebo. Specifically, at a dosage of 32 mg/day, patients showed fewer instances of progression to sight-threatening DME .

- Safety Profile : The drug was generally well-tolerated among participants, with adverse events being comparable to placebo groups .

Case Study 1: Efficacy in Diabetic Retinopathy

A multicenter study involving 685 patients assessed the long-term effects of this compound on DR. The findings revealed that patients treated with this compound experienced less progression of DR compared to those receiving placebo. This study underscored the importance of early intervention in preventing vision loss in diabetic patients .

Case Study 2: Impact on Diabetic Macular Edema

In another trial focused on DME, this compound was administered to patients over a period of 30 months. Results indicated that while the primary endpoint was not statistically significant, secondary analyses suggested that this compound effectively delayed progression to sight-threatening stages of DME . This reinforces its potential utility as a therapeutic agent in managing diabetic complications.

Comparative Data Table

| Application | Study Type | Population | Key Findings |

|---|---|---|---|

| Diabetic Retinopathy | Phase III Trial | 685 patients | Reduced risk of sustained vision loss with this compound |

| Diabetic Macular Edema | Multicenter Study | 686 patients | Delayed progression to sight-threatening DME |

| General Safety Profile | Combined Analysis | Various trials | Adverse events similar to placebo; generally well-tolerated |

作用机制

鲁泊斯他汀通过抑制蛋白激酶C-β发挥作用。这种酶在各种细胞过程中起着至关重要的作用,包括细胞生长、分化和凋亡。通过抑制蛋白激酶C-β,鲁泊斯他汀可以调节这些过程,并潜在地缓解糖尿病性视网膜病变等疾病。 这种抑制是通过ATP依赖性竞争性抑制实现的,其中鲁泊斯他汀与ATP竞争结合酶 .

相似化合物的比较

鲁泊斯他汀在其对蛋白激酶C-β的高选择性方面是独特的。类似的化合物包括:

鬼臼毒素: 一种天然产物,是强效的蛋白激酶C抑制剂,但与鲁泊斯他汀相比选择性较低。

双吲哚马来酰亚胺I: 另一种蛋白激酶C抑制剂,但具有更广泛的特异性。

Gö 6976: 一种选择性抑制蛋白激酶C-α和蛋白激酶C-β的抑制剂,但具有不同的结合特性.

鲁泊斯他汀的独特性在于其对蛋白激酶C-β的高选择性和效力,使其成为研究和潜在治疗应用中宝贵的工具。

生物活性

Ruboxistaurin is a selective inhibitor of protein kinase C beta (PKC-β) that has been primarily investigated for its potential therapeutic effects in diabetic complications, particularly diabetic retinopathy and nephropathy. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical trials, and underlying mechanisms.

This compound acts by selectively inhibiting PKC-β, which plays a crucial role in the pathophysiology of diabetic complications. By inhibiting this enzyme, this compound can potentially reduce hyperglycemia-induced vascular damage, thereby ameliorating conditions such as diabetic retinopathy and nephropathy. The compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into its active metabolite, N-desmethyl this compound, which retains similar potency .

Diabetic Nephropathy

A pivotal study assessed the effects of this compound on nephropathy in patients with type 2 diabetes. Over one year, participants receiving 32 mg/day showed a significant reduction in urinary albumin-to-creatinine ratio (ACR) by 24% compared to a nonsignificant reduction in the placebo group. The estimated glomerular filtration rate (eGFR) remained stable in the this compound group, while the placebo group experienced a significant decline .

Table 1: Changes in Urinary ACR and eGFR After One Year of Treatment

| Parameter | This compound Group (n=60) | Placebo Group (n=60) |

|---|---|---|

| Baseline ACR (mg/g) | 728 ± 424 | 800 ± 436 |

| Change in ACR (%) | -24 ± 9* | -9 ± 11 |

| Baseline eGFR (ml/min/1.73 m²) | 71 ± 26 | 69 ± 24 |

| Change in eGFR (%) | -2.5 ± 1.9 | -4.8 ± 1.8* |

*Significant at P < 0.05.

Diabetic Retinopathy

In another study focused on diabetic retinopathy, this compound was administered to patients with moderately severe to very severe nonproliferative diabetic retinopathy. Although the primary outcome of delaying progression to sight-threatening stages was not statistically significant, secondary analyses indicated that higher doses (32 mg/day) may reduce progression rates compared to placebo .

Table 2: Progression Rates in Diabetic Retinopathy Trials

| Treatment Group | Progression to Sight-Threatening DME (%) | P-value |

|---|---|---|

| This compound (32 mg/day) | 16% | 0.054 |

| Placebo | 23% |

Case Studies and Observations

Several case studies have highlighted the clinical relevance of this compound beyond nephropathy and retinopathy. In patients with diabetic peripheral neuropathy (DPN), this compound demonstrated improvements in skin microvascular blood flow and sensory symptoms over a six-month period .

Case Study Example:

A randomized controlled trial involving DPN patients receiving this compound reported improvements in quantitative sensory testing scores and overall quality of life metrics compared to those on placebo.

Safety and Tolerability

This compound has generally been well-tolerated across various studies. The most common adverse events reported include mild gastrointestinal disturbances and transient elevations in liver enzymes, which did not lead to discontinuation of therapy in most cases .

属性

IUPAC Name |

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBUQCWBWNUWSU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168775 | |

| Record name | Ruboxistaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169939-94-0 | |

| Record name | Ruboxistaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169939-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruboxistaurin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruboxistaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11829 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruboxistaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBOXISTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721809WQCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。